molecular formula C26H28N4O6S2 B15029109 4-methyl-N-[(1E)-1-{3-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)tetrahydropyrimidin-1(2H)-yl}ethylidene]benzenesulfonamide

4-methyl-N-[(1E)-1-{3-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)tetrahydropyrimidin-1(2H)-yl}ethylidene]benzenesulfonamide

Cat. No.: B15029109
M. Wt: 556.7 g/mol
InChI Key: OVUFCEMZUVXBKX-SZXQPVLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-[(1E)-1-{3-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)tetrahydropyrimidin-1(2H)-yl}ethylidene]benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a tetrahydropyrimidine ring, sulfonyl groups, and nitrophenyl and methylphenyl substituents

Preparation Methods

The synthesis of 4-methyl-N-[(1E)-1-{3-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)tetrahydropyrimidin-1(2H)-yl}ethylidene]benzenesulfonamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the tetrahydropyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the sulfonyl groups: Sulfonylation reactions using sulfonyl chlorides and suitable bases.

    Attachment of the nitrophenyl and methylphenyl groups: These steps may involve electrophilic aromatic substitution reactions.

    Final condensation: The final step involves the condensation of the intermediate compounds to form the target molecule.

Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially involving continuous flow processes and advanced catalytic systems.

Chemical Reactions Analysis

4-methyl-N-[(1E)-1-{3-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)tetrahydropyrimidin-1(2H)-yl}ethylidene]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and various acids or bases for hydrolysis.

Scientific Research Applications

4-methyl-N-[(1E)-1-{3-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)tetrahydropyrimidin-1(2H)-yl}ethylidene]benzenesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits biological activity against specific targets.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(1E)-1-{3-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)tetrahydropyrimidin-1(2H)-yl}ethylidene]benzenesulfonamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar compounds to 4-methyl-N-[(1E)-1-{3-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)tetrahydropyrimidin-1(2H)-yl}ethylidene]benzenesulfonamide include other sulfonamide derivatives and tetrahydropyrimidine-containing molecules. These compounds may share structural features but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of the target compound lies in its specific combination of functional groups and the resulting properties.

Conclusion

This compound is a compound of significant interest due to its complex structure and potential applications across various scientific fields

Properties

Molecular Formula

C26H28N4O6S2

Molecular Weight

556.7 g/mol

IUPAC Name

(NE)-4-methyl-N-[1-[3-(4-methylphenyl)sulfonyl-2-(3-nitrophenyl)-1,3-diazinan-1-yl]ethylidene]benzenesulfonamide

InChI

InChI=1S/C26H28N4O6S2/c1-19-8-12-24(13-9-19)37(33,34)27-21(3)28-16-5-17-29(38(35,36)25-14-10-20(2)11-15-25)26(28)22-6-4-7-23(18-22)30(31)32/h4,6-15,18,26H,5,16-17H2,1-3H3/b27-21+

InChI Key

OVUFCEMZUVXBKX-SZXQPVLSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/N2CCCN(C2C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C)N2CCCN(C2C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.